Ilacirnon sodium, also known as CCX140, is a potent antagonist of the chemokine receptor CCR2. This compound is primarily investigated for its therapeutic potential in various inflammatory conditions, particularly those involving macrophage recruitment, such as kidney diseases and autoimmune disorders. The mechanism of action involves inhibiting the signaling pathways that lead to the migration of monocytes and macrophages to inflamed tissues, thereby reducing inflammation and tissue damage.
Ilacirnon sodium was developed by ChemoCentryx, Inc., and has been subject to various clinical trials aimed at evaluating its efficacy in treating conditions like diabetic kidney disease and psoriasis. The compound is classified under small molecule therapeutics targeting chemokine receptors.
The synthesis of Ilacirnon sodium involves multiple steps that require careful control of reaction conditions to ensure high yield and purity. The general synthetic route includes:
The synthesis is conducted under controlled conditions, often requiring inert atmospheres and anhydrous solvents to prevent side reactions. The use of catalysts such as Lewis acids may also be necessary during certain steps to facilitate reactions.
Ilacirnon sodium has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , with a molecular weight of approximately 320.4 g/mol.
This structure enables specific interactions with the CCR2 receptor, facilitating its antagonistic effects.
Ilacirnon sodium can undergo several chemical reactions that are important for its functionality:
These reactions are typically performed under specific conditions that favor the desired product formation while minimizing by-products. For example, oxidation reactions may require acidic or basic media depending on the substrate's stability.
Ilacirnon sodium operates mainly through its antagonistic action on the CCR2 receptor. By blocking this receptor:
Data from clinical studies indicate that Ilacirnon sodium effectively reduces markers of inflammation in affected tissues.
Ilacirnon sodium has several scientific applications primarily focused on:
Clinical trials have demonstrated promising results in reducing symptoms associated with these diseases, highlighting its therapeutic potential in managing chronic inflammatory conditions.
Diabetic Kidney Disease represents one of the most prevalent complications of diabetes mellitus, affecting approximately 50% of patients globally and posing a significant healthcare burden due to its progression to end-stage renal disease. Current therapeutic strategies primarily rely on glycemic control and blood pressure management, yet they merely slow disease progression rather than halt or reverse renal damage. The molecular complexity of Diabetic Kidney Disease involves metabolic dysregulation (hyperglycemia, insulin resistance), chronic inflammation, and fibrosis. Despite advances, limitations persist: many antidiabetic drugs are contraindicated in advanced Diabetic Kidney Disease due to toxicity risks, and few therapies directly target inflammatory pathways driving fibrosis [1] [3].
Table 1: Epidemiological and Clinical Challenges in Diabetic Kidney Disease
| Parameter | Value | Clinical Implication |
|---|---|---|
| Global prevalence of Diabetic Kidney Disease | ~50% of diabetes patients | High healthcare burden |
| Progression to end-stage renal disease | 30%-40% of cases | Necessitates dialysis or transplantation |
| Current therapeutic limitations | Symptomatic slowing of progression | Inadequate for halting fibrosis or inflammation |
The C-C motif chemokine ligand 2/C-C chemokine receptor type 2 axis is a master regulator of monocyte and macrophage infiltration into renal tissues, a process central to inflammation and fibrosis in proteinuric kidney diseases. Upon binding of C-C motif chemokine ligand 2 (monocyte chemoattractant protein-1) to C-C chemokine receptor type 2, downstream signaling activates pathways like phospholipase C, protein kinase C, and phosphoinositide 3-OH kinase. This cascade recruits inflammatory monocytes to injured glomeruli and tubulointerstitium, where they differentiate into pro-fibrotic macrophages. These macrophages secrete cytokines (e.g., transforming growth factor-β, interleukin-6) that activate myofibroblasts and promote extracellular matrix deposition [3] [6] [8].
Genetic and pharmacological studies underscore the therapeutic potential of disrupting this axis:
Table 2: Key Pathogenic Roles of the C-C Motif Chemokine Ligand 2/C-C Chemokine Receptor Type 2 Axis in Renal Fibrosis
| Pathogenic Mechanism | Consequence in Kidney Disease | Therapeutic Targeting Rationale |
|---|---|---|
| Monocyte chemotaxis | Infiltration of inflammatory cells | Blockade reduces immune cell recruitment |
| Macrophage polarization | M1-to-M2 shift promoting fibrosis | Inhibits pro-fibrotic cytokine production |
| Hepatic stellate cell activation | Collagen deposition in glomeruli | Attenuates extracellular matrix accumulation |
Ilacirnon sodium (developmental codes: CCX-140, CCX-140B) is an orally active small-molecule antagonist of C-C chemokine receptor type 2 discovered and developed by ChemoCentryx (now part of Vifor Pharma). It emerged from systematic structure-activity optimization to achieve high selectivity for C-C chemokine receptor type 2 over related chemokine receptors (e.g., C-C chemokine receptor type 5). Ilacirnon binds the orthosteric site of C-C chemokine receptor type 2 with sub-nanomolar affinity (half-maximal inhibitory concentration = 5 nM), competitively inhibiting C-C motif chemokine ligand 2-driven monocyte migration without internalizing the receptor [5] [9].
Table 3: Pharmacological Profile of Ilacirnon Sodium
| Property | Characteristic | Significance |
|---|---|---|
| Target specificity | Selective C-C chemokine receptor type 2 antagonist | Minimizes off-target effects |
| Binding affinity (half-maximal inhibitory concentration) | 5 nM (human C-C chemokine receptor type 2) | High potency in chemotaxis assays |
| Mechanism of action | Competitive inhibition of C-C motif chemokine ligand 2 binding | Prevents receptor activation and downstream signaling |
Preclinical validation demonstrated Ilacirnon’s efficacy in diabetic nephropathy models. In uninephrectomized type 2 diabetic mice, oral administration reduced glomerular macrophage infiltration by >60% and preserved podocyte viability. This translated to functional improvements: 50% reduction in albuminuria and stabilization of glomerular filtration rate, attributable to attenuated glomerulosclerosis [4]. Clinical development progressed to Phase II trials for diabetic nephropathy and focal segmental glomerulosclerosis, though development for the latter was discontinued in 2024 due to strategic prioritization rather than efficacy concerns [2] [5]. Ilacirnon represents a novel "pathway-targeted" therapeutic strategy distinct from conventional antidiabetic drugs, directly addressing inflammatory drivers of Diabetic Kidney Disease progression [5].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: